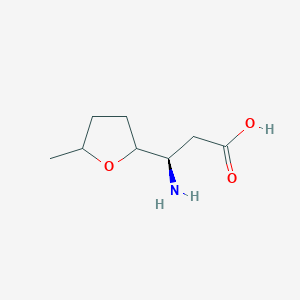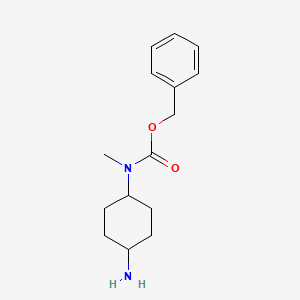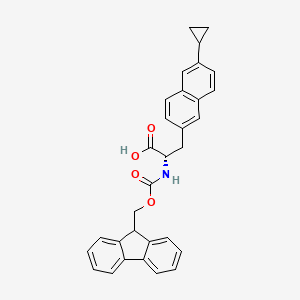
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopropylnaphthyl moiety, and a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Cyclopropylnaphthyl Moiety: This step may involve the cyclopropanation of a naphthalene derivative using reagents like diazomethane or Simmons-Smith reagents.
Coupling Reactions: The final coupling of the protected amino acid with the cyclopropylnaphthyl derivative can be carried out using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or naphthyl moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Applications in the synthesis of advanced materials.
Biotechnology: Used in various biotechnological processes.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets, influencing pathways related to its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine or Fmoc-Phenylalanine.
Cyclopropylnaphthyl Derivatives: Compounds with similar cyclopropyl and naphthyl structures.
Eigenschaften
Molekularformel |
C31H27NO4 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-3-(6-cyclopropylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)29(16-19-9-10-23-17-22(20-11-12-20)14-13-21(23)15-19)32-31(35)36-18-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-10,13-15,17,20,28-29H,11-12,16,18H2,(H,32,35)(H,33,34)/t29-/m0/s1 |
InChI-Schlüssel |
XALFCOBZBYYGMC-LJAQVGFWSA-N |
Isomerische SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
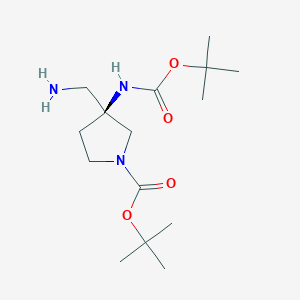
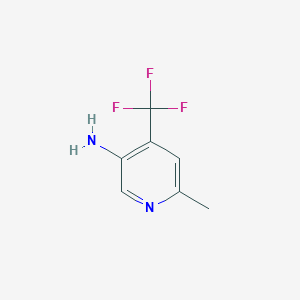
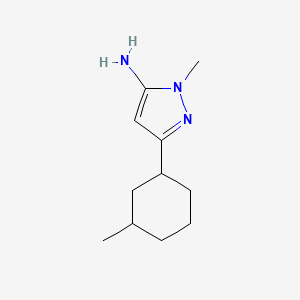
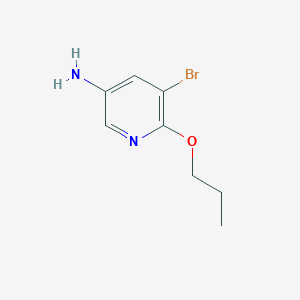
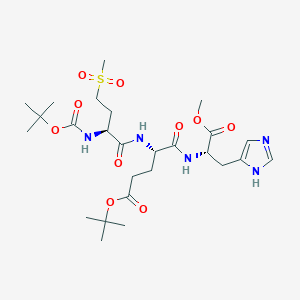
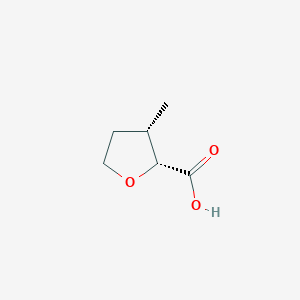
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)



